AM251 was originally developed for research purposes, particularly to investigate the role of cannabinoid receptors in various biological systems. It is classified under the category of cannabinoid receptor antagonists and is often used in pharmacological studies to elucidate the functions of endocannabinoids in both central nervous system and peripheral tissues. The compound has been implicated in studies related to cancer biology, neurobiology, and metabolic disorders .
AM251 can be synthesized through several methods, typically involving multi-step organic synthesis techniques. The synthesis generally follows these steps:
The synthesis parameters such as temperature, reaction time, and solvent choice play critical roles in determining yield and purity .
The molecular formula of AM251 is , with a molar mass of approximately 555.24 g/mol. The structure includes:
The three-dimensional conformation of AM251 facilitates its interaction with CB1 receptors, promoting its function as an inverse agonist .
AM251 participates in various chemical reactions relevant to its biological activity:
AM251 exerts its effects primarily through antagonism at CB1 receptors located in the central nervous system and peripheral tissues. Its mechanism can be summarized as follows:
AM251 exhibits several notable physical and chemical properties:
AM251 has a wide range of scientific applications:
AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) is classified as a selective cannabinoid receptor type 1 (CB1) antagonist and inverse agonist. It competitively binds to the CB1 receptor with high affinity (Ki < 10 nM), inhibiting endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Unlike neutral antagonists, AM251 suppresses constitutive CB1 receptor activity, reducing basal G-protein signaling in vitro [1] [3]. Its selectivity for CB1 over CB2 receptors exceeds 300-fold, making it indispensable for dissecting endocannabinoid system (ECS) functions [2].
Table 1: Pharmacological Profile of AM251
Property | Value/Characteristics |
---|---|
IUPAC Name | N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide |
Molecular Target | Cannabinoid Receptor 1 (CB1) |
Binding Affinity (Ki) | < 10 nM for CB1 receptors |
Selectivity vs. CB2 | > 300-fold |
Functional Activity | Inverse Agonist |
Key Structural Features | Iodophenyl group enhances receptor specificity |
Developed in the late 1990s as an iodinated analog of rimonabant (SR141716A), AM251 emerged from structure-activity relationship (SAR) studies aimed at improving CB1 affinity and metabolic stability. The iodine atom at the 4-position of the phenyl ring allowed radiolabeling with iodine-125 for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging of CB1 receptor distribution in vivo [1] [6]. This structural modification retained high CB1 affinity while enabling novel research applications unavailable with earlier compounds like SR141716A. AM251 belongs to the diarylpyrazole chemical class, distinguished by:
AM251 serves as a pharmacological tool to test hypotheses about ECS function. Key theoretical frameworks include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7